![molecular formula C21H21F3N6O B2574485 (4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034597-63-0](/img/structure/B2574485.png)
(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
The imidazole moiety within the compound’s structure is known for its antimicrobial properties. Derivatives of imidazole have shown significant activity against a range of microbial pathogens . This compound could be synthesized to explore its efficacy as a novel antimicrobial agent, potentially addressing antibiotic resistance issues.
Anti-tubercular Activity
Compounds with similar structural features have been evaluated for their potential against Mycobacterium tuberculosis . The compound could be investigated for its use in combating tuberculosis, especially in strains that are resistant to current medications.
Anti-cancer and Anti-angiogenesis Activities
The presence of the piperazine ring often indicates potential anti-cancer activity. Compounds with this structure have been tested for their ability to inhibit tumor growth and angiogenesis . This compound could be a candidate for developing new anti-cancer drugs, focusing on specific cancer cell lines.
Antiproliferative Activities
N-phenyl-1H-indazole derivatives, which share a part of the compound’s structure, have been studied for their antiproliferative activities against various tumor cell lines . This suggests that the compound could be valuable in cancer research, particularly in understanding and inhibiting cell proliferation.
Electronic Device Applications
The compound’s heterocyclic components are structurally similar to those used in electronic devices. Derivatives of tetrazine, for instance, have been utilized in photo- and electroactive materials . Research could explore the use of this compound in the development of new materials for electronic applications.
Luminescent Material Development
The compound’s structure is conducive to photoluminescence. Research into tetrazine derivatives has included their application in luminescent elements . This compound could be investigated for its potential in creating new luminescent materials, possibly for use in imaging technologies.
Coordination Chemistry
Compounds with similar structures have been reported as ligands for metal complexes in coordination chemistry . This compound could be synthesized and studied for its ability to form complexes with metals, which could have implications in catalysis or material science.
Optoelectronic Materials
The push-pull systems present in the compound’s structure are characteristic of molecules used in optoelectronics . It could be researched for its potential in designing oligomers and other materials for optoelectronic devices, such as sensors or displays.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to interact with a variety of targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
Similar compounds have been found to inhibit, regulate, and/or modulate specific kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk .
Biochemical Pathways
Related compounds have been found to influence a variety of biological properties and pathways .
Result of Action
Similar compounds have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Eigenschaften
IUPAC Name |
[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c22-21(23,24)17-6-5-14(13-26-17)20(31)29-11-9-28(10-12-29)19-18-15-3-1-2-4-16(15)27-30(18)8-7-25-19/h5-8,13H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFVFGRMCICISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.